6-Methoxy-3-nitroquinoline
Overview
Description
6-Methoxy-3-nitroquinoline is a chemical compound . It is a type of quinoline, which is a heterocyclic aromatic compound with versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 6-Methoxy-3-nitroquinoline involves heating the enamine in a mixture of acetic acid sulfolane. The yield could be improved by heating p-anisidine hydrochloride and the enamine in acetic acid in the presence of a catalytic amount of 3,5-dimethylthiophenol.Molecular Structure Analysis
The molecular structure of 6-Methoxy-3-nitroquinoline has been characterized using FT-IR, FT-Raman, and UV-Vis spectroscopy techniques . The optimized molecular structure and harmonic vibrational frequencies of the molecule were calculated using DFT/B3LYP method with a LANL2DZ basis set .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-3-nitroquinoline is 204.18 g/mol . Its molecular formula is C10H8N2O3 .Scientific Research Applications
Synthesis and Chemical Properties
6-Methoxy-3-nitroquinoline has been utilized in various synthesis processes, showcasing its versatility as a chemical compound. Mosher, Yanko, and Whitmore (2003) describe the synthesis of various quinoline derivatives, including 6-methoxy-8-nitroquinoline, indicating its relevance in annulation and cyclization reactions (Mosher, Yanko, & Whitmore, 2003). Similarly, Zhao, Lei, and Guo (2017) synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, demonstrating its potential for large-scale applications due to simple operations and high yield (Zhao, Lei, & Guo, 2017).
Structural Analysis and Properties
The molecular and crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, a closely related compound, was analyzed by Sax, Desiderato, and Dakin (1969), highlighting the significance of 6-methoxy-3-nitroquinoline derivatives in understanding complex molecular structures (Sax, Desiderato, & Dakin, 1969).
Potential for Antimalarial Drug Development
In the realm of medicinal chemistry, 6-methoxy-3-nitroquinoline derivatives have been explored for their potential in antimalarial drug development. O'Neill, Storr, and Park (1998) investigated several synthesis approaches for 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate in the synthesis of the antimalarial drug 5-fluoroprimaquine (O'Neill, Storr, & Park, 1998).
Applications in Heterocyclic Chemistry
Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, highlighting the compound's role in the development of new heterocyclic compounds (Dyablo et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-3-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZXVJDJDOXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364020 | |
Record name | 6-methoxy-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-nitroquinoline | |
CAS RN |
159454-73-6 | |
Record name | 6-methoxy-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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